molecular formula C17H18N2O3S2 B3938299 2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

Cat. No. B3938299
M. Wt: 362.5 g/mol
InChI Key: HBDZYZBQBZBNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in biochemical and physiological studies. The purpose of

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide involves the formation of a covalent bond between the compound and the target protein. This covalent bond results from the reaction between the thiol group of the compound and the amino or carboxyl group of the target protein. The formation of this bond can lead to changes in the conformation and activity of the target protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide depend on the target protein it interacts with. In some cases, the compound can inhibit the activity of the target protein, while in other cases, it can enhance the activity of the protein. The compound can also induce conformational changes in the target protein, leading to altered protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its ability to crosslink proteins in complex biological systems. This property makes it suitable for studying protein-protein interactions in various biological systems. However, the compound has some limitations, such as the potential for non-specific binding to other proteins, which can lead to false-positive results.

Future Directions

There are several future directions for the use of 2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in scientific research. One potential application is in the study of protein-ligand interactions. The compound can be used to identify the binding sites of small molecules on target proteins. Another potential application is in the study of protein-DNA interactions. The compound can be used to crosslink DNA-binding proteins to their target DNA sequences, enabling the identification of specific binding sites. Additionally, the compound can be used in the development of new drugs that target specific proteins.

Scientific Research Applications

2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the study of protein-protein interactions. It can be used as a cross-linking agent to identify protein-protein interactions in complex biological systems. Additionally, it can be used to study the interactions between proteins and small molecules.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-17(18-10-11-24-16-4-2-1-3-5-16)13-23-12-14-6-8-15(9-7-14)19(21)22/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZYZBQBZBNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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